

# Comparative analysis of the steric and electronic effects of substituted biphenyl diols

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## Compound of Interest

**Compound Name:** 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol

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## A Comparative Analysis of Steric and Electronic Effects in Substituted Biphenyl Diols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the steric and electronic effects of substituted biphenyl diols, supported by experimental data. Understanding these effects is crucial for the rational design of molecules with specific conformational and acidic properties, particularly in the fields of catalysis, materials science, and drug development. Substituted biphenyl diols are key structural motifs in many chiral ligands and pharmacologically active compounds. Their utility is often dictated by the interplay of steric hindrance, which can lead to atropisomerism (axial chirality due to restricted rotation), and electronic effects, which modulate the acidity of the hydroxyl groups.

## Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data related to the steric and electronic effects of substituents on the biphenyl diol framework.

## Steric Effects: Rotational Barriers and Dihedral Angles of Substituted Biphenyls

The steric hindrance imposed by ortho-substituents is the primary determinant of the rotational barrier around the biphenyl C-C bond. This barrier dictates the configurational stability of atropisomers.[1][2][3] Larger substituents lead to higher rotational barriers and more restricted rotation. The dihedral angle in the solid state, determined by X-ray crystallography, provides a snapshot of the preferred conformation.

Compound	Ortho-Substituent	Rotational Barrier ( $\Delta G^\ddagger$ , kcal/mol)	Dihedral Angle (°)
2,2'-Dimethylbiphenyl	-CH <sub>3</sub>	~18	60-70
2,2'-Di-tert-butylbiphenyl	-C(CH <sub>3</sub> ) <sub>3</sub>	>30	~85
2,2'-Difluorobiphenyl	-F	~10	48-60
2,2'-Dichlorobiphenyl	-Cl	~21	65-75
2,2'-Dibromobiphenyl	-Br	~23	70-80
2,2'-Diiodobiphenyl	-I	~25	75-85
Biphenyl-2,2'-diol	-OH	-	47.9
3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol	-OH	-	89.8[4]

Note: Data for rotational barriers are for substituted biphenyls and serve as a close approximation for the corresponding diols. The presence of hydroxyl groups can influence these values through intramolecular hydrogen bonding.

## Electronic Effects: pKa Values of Substituted Phenols and Biphenyl Diols

The electronic nature of substituents, particularly in the para position relative to the hydroxyl groups, significantly influences the acidity (pKa) of biphenyl diols. Electron-withdrawing groups (EWGs) stabilize the phenolate anion through inductive and/or resonance effects, leading to a lower pKa (stronger acid).[5][6] Conversely, electron-donating groups (EDGs) destabilize the

anion, resulting in a higher pKa (weaker acid).<sup>[7]</sup> The Hammett equation can be used to correlate these substituent effects with acidity.<sup>[8]</sup>

Compound	para-Substituent	pKa (First Dissociation)	Effect
Phenol (Reference)	-H	9.95	-
4-Nitrophenol	-NO <sub>2</sub>	7.15	Electron-Withdrawing
4-Cyanophenol	-CN	7.95	Electron-Withdrawing
4-Chlorophenol	-Cl	9.42	Electron-Withdrawing
4-Methylphenol (p-cresol)	-CH <sub>3</sub>	10.26	Electron-Donating
4-Methoxyphenol	-OCH <sub>3</sub>	10.20	Electron-Donating
Biphenyl-4,4'-diol	-OH	9.47	-
3,3',5,5'-Tetra-tert-butyl-biphenyl-4,4'-diol	-C(CH <sub>3</sub> ) <sub>3</sub>	11.2	Electron-Donating

Note: pKa values for substituted phenols are presented as a well-established model for understanding electronic effects on phenolic acidity. Data for substituted biphenyl-4,4'-diols will follow a similar trend.

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### Determination of Rotational Barriers by Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers of dynamic processes, such as the interconversion of atropisomers.<sup>[9][10][11]</sup>

**Principle:** At low temperatures, the rotation around the biphenyl bond is slow on the NMR timescale, and distinct signals for the different atropisomers may be observed. As the temperature is increased, the rate of interconversion increases. At the coalescence temperature ( $T_c$ ), the two signals broaden and merge into a single peak. By analyzing the line shape of the signals at different temperatures, the rate constant ( $k$ ) for the interconversion can be determined, and from this, the Gibbs free energy of activation ( $\Delta G^\ddagger$ ) can be calculated using the Eyring equation.

**Procedure:**

- **Sample Preparation:** Dissolve a known concentration of the substituted biphenyl diol in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d). The choice of solvent is critical as it must have a wide temperature range and not interact with the analyte.
- **NMR Data Acquisition:**
  - Acquire a series of  $^1\text{H}$  NMR spectra at various temperatures, starting from a low temperature where the atropisomers are distinct and gradually increasing the temperature through the coalescence point and into the fast exchange regime.
  - Ensure thermal equilibrium is reached at each temperature before acquiring the spectrum.
  - Record the exact temperature for each spectrum.
- **Data Analysis:**
  - Identify a pair of exchanging signals that are well-resolved at low temperatures.
  - Measure the chemical shift difference ( $\Delta\delta$ ) between these signals at the low-temperature limit.
  - Determine the coalescence temperature ( $T_c$ ).
  - Use a line-shape analysis software to simulate the spectra at different temperatures and extract the rate constants ( $k$ ).

- Calculate the free energy of activation ( $\Delta G \ddagger$ ) at the coalescence temperature using the following equation:  $\Delta G \ddagger = 2.303 * R * T_c * [10.319 - \log(k/T_c)]$  where R is the gas constant.

## Determination of Dihedral Angles by X-ray Crystallography

Single-crystal X-ray crystallography provides the most accurate method for determining the solid-state structure of a molecule, including the precise measurement of dihedral angles.[\[4\]](#) [\[12\]](#)[\[13\]](#)

**Principle:** A single crystal of the compound is irradiated with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional model of the electron density of the molecule can be constructed, from which the atomic positions and, consequently, the dihedral angles can be determined.

### Procedure:

- **Crystal Growth:** Grow a single crystal of the substituted biphenyl diol of suitable size and quality. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
- **Data Collection:**
  - Mount the crystal on a goniometer in an X-ray diffractometer.
  - Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
  - Collect the diffraction data by rotating the crystal in the X-ray beam.
- **Structure Solution and Refinement:**
  - Process the raw diffraction data to obtain a set of structure factors.
  - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

- Refine the model against the experimental data to improve the fit and obtain the final, accurate atomic coordinates.
- Data Analysis:
  - From the final refined structure, measure the dihedral angle between the two phenyl rings of the biphenyl diol.

## Determination of pKa by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and reliable method for determining the pKa of acidic or basic compounds that possess a chromophore and whose UV-Vis spectrum changes with pH.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

**Principle:** The acidic (HA) and basic (A-) forms of a phenol have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength where the two species have different molar absorptivities, as a function of pH, the ratio of  $[A^-]/[HA]$  can be determined. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

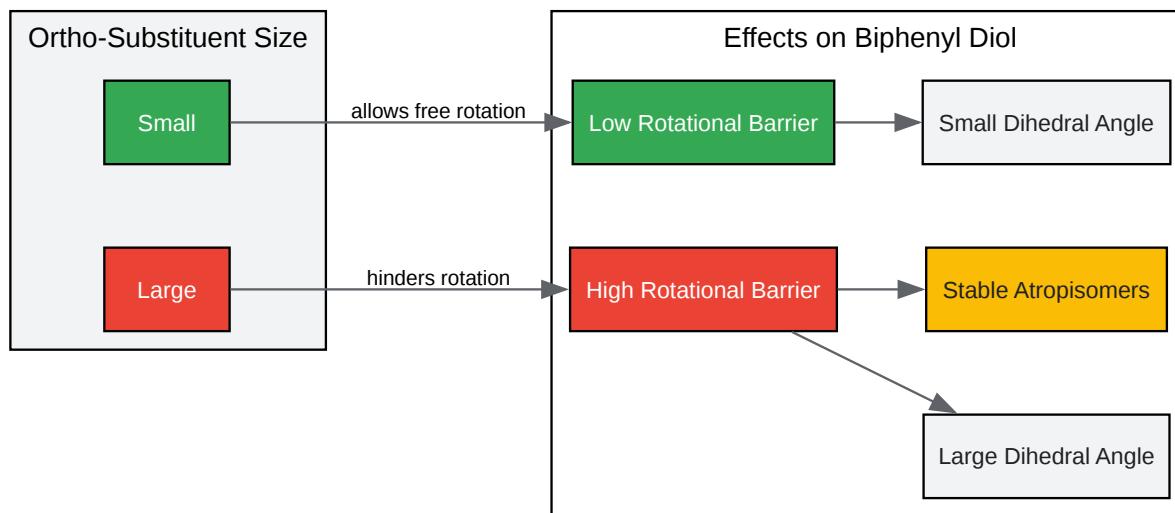
### Procedure:

- Preparation of Solutions:
  - Prepare a stock solution of the substituted biphenyl diol in a suitable solvent (e.g., methanol or ethanol).
  - Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the diol.
  - Prepare two additional solutions, one strongly acidic (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA), and one strongly basic (e.g., 0.1 M NaOH) for the fully deprotonated form (A-).
- Spectral Measurements:
  - For each buffer solution, as well as the acidic and basic solutions, add a small, constant aliquot of the stock solution of the biphenyl diol.

- Record the UV-Vis spectrum for each solution over an appropriate wavelength range.
- Data Analysis:
  - Identify a wavelength ( $\lambda$ ) where the absorbance difference between the HA and A- forms is maximal.
  - Measure the absorbance (A) of each buffered solution at this wavelength, as well as the absorbance of the acidic (A\_HA) and basic (A\_A-) solutions.
  - Calculate the pKa using the following equation, derived from the Henderson-Hasselbalch equation:  $pKa = pH + \log[(A - A_{HA}) / (A_{A-} - A)]$
  - Alternatively, plot the absorbance at the chosen wavelength against pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

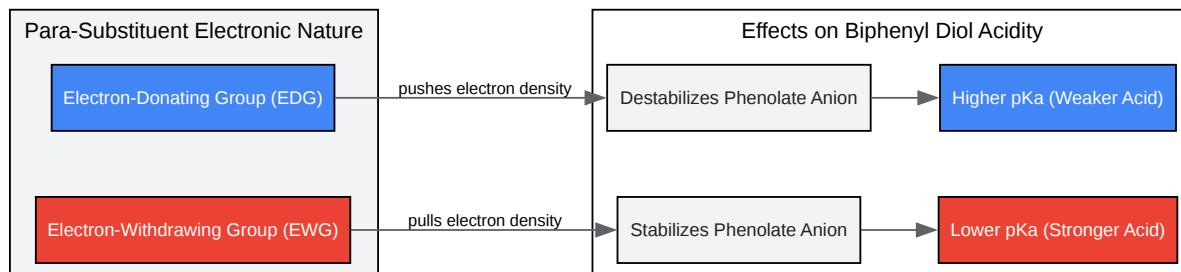
## Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.



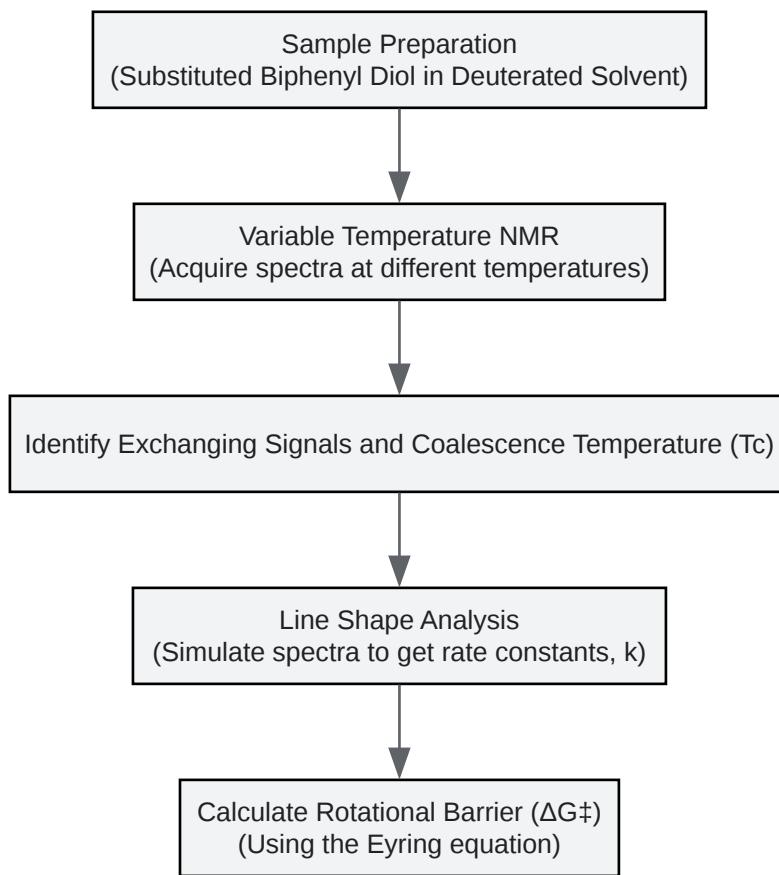
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Figure 1. Influence of ortho-substituent size on steric effects in biphenyl diols.



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Figure 2. Influence of para-substituent electronic nature on the acidity of biphenyl diols.



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Figure 3. Experimental workflow for determining rotational barriers using dynamic NMR.

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